4-[(1E)-{[(2-amino-4-methyl-1,3-thiazol-5-yl)formamido]imino}methyl]benzoic acid
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Overview
Description
4-[(1E)-{[(2-amino-4-methyl-1,3-thiazol-5-yl)formamido]imino}methyl]benzoic acid is a complex organic compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of action
Thiazole derivatives, which “4-[(1E)-{[(2-amino-4-methyl-1,3-thiazol-5-yl)formamido]imino}methyl]benzoic acid” is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets of this compound would depend on its exact structure and functional groups.
Mode of action
The mode of action of thiazole derivatives can vary widely depending on their specific structure and functional groups. Some thiazole derivatives have been found to show anti-inflammatory and analgesic activity with a fast onset of action
Biochemical pathways
Thiazole derivatives can affect a variety of biochemical pathways depending on their specific targets. For example, some thiazole derivatives have been found to have antimicrobial activity, suggesting they may interfere with bacterial cell wall synthesis or other key bacterial pathways .
Result of action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. As mentioned, some thiazole derivatives have been found to have anti-inflammatory and analgesic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-{[(2-amino-4-methyl-1,3-thiazol-5-yl)formamido]imino}methyl]benzoic acid typically involves multi-step organic reactions One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-{[(2-amino-4-methyl-1,3-thiazol-5-yl)formamido]imino}methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and the benzoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
4-[(1E)-{[(2-amino-4-methyl-1,3-thiazol-5-yl)formamido]imino}methyl]benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
4-[(1E)-{[(2-amino-4-methyl-1,3-thiazol-5-yl)formamido]imino}methyl]benzoic acid is unique due to its specific functional groups and their arrangement, which confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Properties
IUPAC Name |
4-[(E)-[(2-amino-4-methyl-1,3-thiazole-5-carbonyl)hydrazinylidene]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S/c1-7-10(21-13(14)16-7)11(18)17-15-6-8-2-4-9(5-3-8)12(19)20/h2-6H,1H3,(H2,14,16)(H,17,18)(H,19,20)/b15-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEMVIFLFSVDKJ-GIDUJCDVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)NN=CC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)N)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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